The compound 3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one is a member of the quinoxaline family, which is significant in medicinal chemistry due to its diverse biological activities. This compound is notable for its structural complexity, featuring a trifluoromethyl group and a piperazine moiety, which are often associated with enhanced pharmacological properties.
This compound can be found in various chemical databases and patents, indicating its relevance in research and potential therapeutic applications. For example, it is listed in patent documents related to drug development and has been characterized in scientific literature focusing on its synthesis and biological activity .
Chemically, this compound belongs to the class of quinoxalines, which are bicyclic compounds containing a fused benzene and pyrazine ring. It is also classified under trifluoromethyl-containing compounds, which are known for their unique electronic properties that can influence the biological activity of the molecules they are part of.
The synthesis of 3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one typically involves multi-step organic reactions. A common approach includes:
The synthesis may involve techniques such as:
The molecular structure of the compound features:
The molecular formula is with a molecular weight of approximately 396.42 g/mol. The compound's structural elucidation can be confirmed through techniques such as:
The compound may undergo various chemical reactions typical for quinoxaline derivatives, including:
For instance, reactions involving nucleophiles such as amines or alcohols can lead to new derivatives, expanding its potential applications in medicinal chemistry.
The mechanism of action of this compound likely involves interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. The presence of the piperazine ring may enhance binding affinity due to its ability to mimic natural substrates or ligands.
Studies on similar compounds suggest that quinoxaline derivatives can exhibit activities against various types of cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents. Its melting point and boiling point would need to be determined experimentally.
Key chemical properties include:
This compound has potential applications in:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3